molecular formula C7H9ClN2O2 B058521 2-Chloromethyl-4,6-dimethoxypyrimidine CAS No. 114108-86-0

2-Chloromethyl-4,6-dimethoxypyrimidine

Cat. No. B058521
M. Wt: 188.61 g/mol
InChI Key: BWCCPOQIMGGGQX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related pyrimidine derivatives often involves multi-step reactions, starting from basic organic or inorganic compounds. For instance, the synthesis of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine demonstrates a general approach to preparing substituted benzyl-methylpyrido pyrimidines, highlighting the versatility and reactivity of pyrimidine intermediates in creating biologically active compounds (Grivsky et al., 1980). Furthermore, alternative methods prioritize environmental concerns, replacing hazardous reagents with safer ones, such as using chloromethane as a methylating agent in the synthesis of 4,6-dimethoxy-2-methylsulfonylpyrimidine, indicating an evolution towards greener chemistry (Jing Guan et al., 2020).

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives, such as 2-amino-4,6-dimethoxypyrimidine, reveals hydrogen bonding patterns that are crucial for understanding their reactivity and interaction with other molecules. These hydrogen bonds form chains of fused rings, contributing to the stability and reactivity of these compounds (Low et al., 2002).

Chemical Reactions and Properties

Pyrimidine derivatives undergo various chemical reactions, highlighting their reactivity and potential as intermediates in organic synthesis. For example, reactions involving pyrimidine rings can lead to novel pyrimido[4,5-d]pyrimidine derivatives, showcasing the versatility of pyrimidines in chemical synthesis (Prajapati & Thakur, 2005).

Scientific Research Applications

  • Antimicrobial Activity : New 4,6-dimethoxy pyrimidine derivatives exhibit good antibacterial activity, comparable to standard antibiotics like Penicillin, Ampicillin, and Erythromycin (Dişli, Mercan, & Yavuz, 2013).

  • Green Synthesis of Chemical Intermediates : An environment-friendly synthesis method for 4,6-dimethoxy-2-methylsulfonylpyrimidine, used in plant growth regulators, pesticides, and fungicides, has been developed using chloromethane as a methylating agent (Guan et al., 2020).

  • Nucleophilic Substitution in Herbicide Intermediates : Sulfinate catalysis accelerates nucleophilic substitution in the synthesis of pyrimidinyloxy derivatives, important intermediates for potent herbicides (Bessard & Crettaz, 2000).

  • Herbicide Synthesis : There has been significant progress in the synthesis of 2-chloro-4,6-dimethoxypyrimidine for pyrimidylsalicylate herbicides, highlighting various synthesis methods and their industrialization prospects (Yuan-xiang, 2009).

  • Structural Studies of Pyrimidine Derivatives : Research on isomeric pyrimidones and model methoxylated pyrimidines has provided insights into their structures, important for understanding their biological and chemical properties (Neville, 1972).

  • Synthesis of Aliphatic Guanidines : 2-Chloro-4,6-dimethoxypyrimidine has been used effectively for synthesizing substituted guanidines, presenting an environmentally safe and cost-effective method (Shaw, Barbance, Grayson, & Rozas, 2015).

Safety And Hazards

2-Chloromethyl-4,6-dimethoxypyrimidine is classified as toxic and an irritant . It has hazard statements H302+H312+H332-H315-H319-H335, indicating that it is harmful if swallowed, in contact with skin, or if inhaled, and it causes skin and eye irritation and may cause respiratory irritation .

properties

IUPAC Name

2-(chloromethyl)-4,6-dimethoxypyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2O2/c1-11-6-3-7(12-2)10-5(4-8)9-6/h3H,4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWCCPOQIMGGGQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC(=N1)CCl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10450037
Record name 2-Chloromethyl-4,6-dimethoxypyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10450037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloromethyl-4,6-dimethoxypyrimidine

CAS RN

114108-86-0
Record name 2-(Chloromethyl)-4,6-dimethoxypyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=114108-86-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloromethyl-4,6-dimethoxypyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10450037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloromethyl-4,6-dimethoxy-pyrimidine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
Y Bessard, R Crettaz - Tetrahedron, 1999 - Elsevier
The preparation of pyrimidine-2-carboxylates and 2-pyrimidineacetates by alkoxycarbonylation of respectively 2-chloropyrimidine and 2-(chloromethyl)pyrimidine with carbon monoxide …
Number of citations: 16 www.sciencedirect.com
M Palucki - Tetrahedron Organic Chemistry Series, 2007 - Elsevier
Publisher Summary The pyrimidine entity is one of the most prominent structures found in nucleic acid chemistry. Pyrimidine derivatives including uracil, thymine, cytosine, adenine, and …
Number of citations: 3 www.sciencedirect.com
R Skoda-Foldes, L Kollár - Current Organic Chemistry, 2002 - ingentaconnect.com
Palladium catalysed reactions serve as versatile tools in synthetic organic chemistry. By using these methodologies carbon monoxide can be introduced directly into a number of …
Number of citations: 342 www.ingentaconnect.com

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